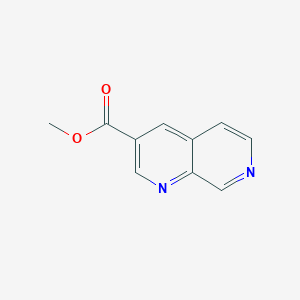

Methyl 1,7-naphthyridine-3-carboxylate

CAS No.:

Cat. No.: VC13587561

Molecular Formula: C10H8N2O2

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8N2O2 |

|---|---|

| Molecular Weight | 188.18 g/mol |

| IUPAC Name | methyl 1,7-naphthyridine-3-carboxylate |

| Standard InChI | InChI=1S/C10H8N2O2/c1-14-10(13)8-4-7-2-3-11-6-9(7)12-5-8/h2-6H,1H3 |

| Standard InChI Key | DRVAMTALYANGSF-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CN=C2C=NC=CC2=C1 |

| Canonical SMILES | COC(=O)C1=CN=C2C=NC=CC2=C1 |

Introduction

Chemical Structure and Physicochemical Properties

Methyl 1,7-naphthyridine-3-carboxylate features a naphthyridine core with a methyl ester group at the 3-position. Its molecular formula is C₁₀H₈N₂O₂, with a molecular weight of 202.19 g/mol . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 333.1 °C (at 760 mmHg) | |

| Density | 1.23 g/cm³ | |

| Flash Point | 155.2 °C | |

| SMILES | COC(=O)C1=CC2=NC=CC=C2N=C1 | |

| InChI Key | DRVAMTALYANGSF-UHFFFAOYSA-N |

The compound’s planar structure and electron-deficient aromatic system enable interactions with biological targets, making it a scaffold for drug development .

Synthesis and Optimization

Key Synthetic Routes

Methyl 1,7-naphthyridine-3-carboxylate is typically synthesized via Friedländer annulation or cyclocondensation reactions. A representative method involves:

-

Cyclization of 3-aminoisonicotinic acid with ethyl pyruvate to form the naphthyridine core .

-

Esterification using methanol and thionyl chloride (SOCl₂) or other acylating agents .

-

Step 1: React 3-aminoisonicotinic acid (1 eq) with ethyl pyruvate (1.2 eq) in acetic acid at 120°C for 6 hours.

-

Step 2: Purify the intermediate via flash chromatography (ethyl acetate/hexane, 1:3).

-

Step 3: Esterify with methanol and SOCl₂ at 0°C, followed by reflux (80°C, 12 hours).

Industrial-Scale Production

Industrial synthesis often employs continuous flow reactors to enhance efficiency. Key challenges include minimizing byproducts (e.g., decarboxylated derivatives) and optimizing solvent recovery .

Biological Activities and Mechanisms

Methyl 1,7-naphthyridine-3-carboxylate derivatives exhibit diverse pharmacological properties:

Antimicrobial Activity

-

Gram-positive bacteria: MIC values of 8–16 µg/mL against Staphylococcus aureus .

-

Mechanism: Inhibition of DNA gyrase and topoisomerase IV, critical for bacterial DNA replication .

Neurological Applications

-

mGlu₂ Negative Allosteric Modulators (NAMs): Derivatives show promise in treating schizophrenia and Parkinson’s disease (Kᵢ = 12 nM for mGlu₂) .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.92 (s, 1H, H-5), 8.25 (d, J = 8.4 Hz, 1H, H-2), 7.95–7.89 (m, 2H, H-6/H-8), 3.99 (s, 3H, OCH₃) .

Chromatographic Methods

Applications in Drug Discovery

Lead Optimization

-

Structural modifications: Introduction of electron-withdrawing groups (e.g., -NO₂, -CF₃) enhances metabolic stability .

-

Case Study: A methyl-to-ethyl ester analog showed 3-fold improved bioavailability in rat models .

Radiolabeling for PET Imaging

| Hazard Statement | Precautionary Measure |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Comparison with Related Naphthyridines

| Compound | Bioactivity (IC₅₀) | Key Advantage |

|---|---|---|

| 1,8-Naphthyridine-3-carboxylate | EGFR inhibition: 18 µM | Broader kinase selectivity |

| 1,5-Naphthyridine derivatives | Antimalarial: IC₅₀ = 0.8 nM | Higher potency against Plasmodium |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume